molecular formula C8H7Cl4NO2 B14276160 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine CAS No. 179331-02-3

3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine

Cat. No.: B14276160
CAS No.: 179331-02-3
M. Wt: 291.0 g/mol
InChI Key: QEQPYHRODLZPDC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is a chemical compound with the molecular formula C8H7Cl4NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a dichloromethyl group, and two methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(dichloromethyl)-4,6-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-(chloromethyl)pyridine
  • 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
  • 3,5-Dichlorobenzamide derivatives

Uniqueness

3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both dichloromethyl and dimethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

179331-02-3

Molecular Formula

C8H7Cl4NO2

Molecular Weight

291.0 g/mol

IUPAC Name

3,5-dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine

InChI

InChI=1S/C8H7Cl4NO2/c1-14-6-3(9)5(7(11)12)13-8(15-2)4(6)10/h7H,1-2H3

InChI Key

QEQPYHRODLZPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=C1Cl)OC)C(Cl)Cl)Cl

Origin of Product

United States

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